molecular formula C9H14ClNS B13632041 5-(2-(Chloromethyl)butyl)-2-methylthiazole

5-(2-(Chloromethyl)butyl)-2-methylthiazole

Cat. No.: B13632041
M. Wt: 203.73 g/mol
InChI Key: IHJYGRGYZSTVGM-UHFFFAOYSA-N
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Description

5-(2-(Chloromethyl)butyl)-2-methylthiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a 2-(chloromethyl)butyl chain at position 4. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

5-[2-(chloromethyl)butyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3

InChI Key

IHJYGRGYZSTVGM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=C(S1)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Chloromethyl)butyl)-2-methylthiazole typically involves the chlorination of a precursor compound. One common method includes the reaction of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures ranging from 5°C to 20°C. This is followed by vacuum distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of 5-(2-(Chloromethyl)butyl)-2-methylthiazole may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution under mild conditions, enabling functional group interconversion.

Reaction with Amines

Primary and secondary amines displace chloride to form amine derivatives. For example:
Conditions : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃), THF, 20–25°C .
Mechanism : Mitsunobu-like reaction facilitates coupling with alcohols or amines.
Yield : ~72% for analogous thiazole derivatives .

SubstrateNucleophileProductYieldReference
5-(Chloromethyl)thiazoleAmine5-(Aminomethyl)-2-methylthiazole72%

Hydrolysis to Alcohol

Conditions : Aqueous NaOH (pH 7–9) at 20–25°C .
Product : 5-(Hydroxymethyl)-2-methylthiazole, isolated via chloroform extraction.

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring undergoes regioselective electrophilic substitution at the 4- and 5-positions, guided by the methyl group’s electron-donating effect.

Functionalization of the Butyl Side Chain

The butyl chain’s chloromethyl group enables further alkylation or elimination:

Alkylation with Cyanomethanide

Conditions : Cyanomethanide, THF, 0°C to room temperature .
Product : Introduction of cyano groups for expanded derivatization.

Elimination to Alkenes

Conditions : Base-mediated dehydrohalogenation (e.g., KOtBu, DMF).
Product : Formation of a conjugated diene system, though specific yields require further validation.

Reduction of Chloromethyl to Methyl

Conditions : Hydrogenation with Pd/C catalyst, ethanol, atmospheric pressure .
Product : 5-(Methyl)-2-methylthiazole (91% yield) .

SubstrateConditionsProductYieldReference
5-(Chloromethyl)thiazoleH₂, Pd/C, ethanol, RT5-Methyl-2-methylthiazole91%

Oxidation of Alcohol Derivatives

Conditions : MnO₂ in dichloromethane oxidizes hydroxymethyl to carboxylate .

Anticancer Agents

Derivatives like 5-substituted-4-(thiazol-5-yl)pyrimidines inhibit CDK9 (cyclin-dependent kinase 9) with Kᵢ values <10 nM .

Antibacterial Compounds

Thiazole derivatives exhibit activity against Gram-positive bacteria via cell wall synthesis disruption .

Comparative Reactivity of Analogues

CompoundKey ReactivityBiological ActivityReference
5-(Chloromethyl)-2-methylthiazoleNucleophilic substitution, hydrogenationAntibacterial
4-Methyl-5-arylthiazolesElectrophilic substitution at 5-positionKinase inhibition
Thiazole-4-carboxaldehydeCondensation with amines/thioureasSynthetic intermediate

Scientific Research Applications

5-(2-(Chloromethyl)butyl)-2-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-(Chloromethyl)butyl)-2-methylthiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length Variations

2-(Chloromethyl)-5-methylthiazole (CAS 921145-23-5)
  • Structure : Differs in the position of the chloromethyl group (position 2) and a shorter methyl substituent at position 5.
  • Reactivity : The chloromethyl group at position 2 may exhibit distinct electronic effects compared to the target compound, influencing nucleophilic substitution reactions.
  • Applications : Commonly used as a precursor in pesticide synthesis (e.g., thiamethoxam derivatives) .
5-(Chloromethyl)-2-methylthiazole hydrochloride (CAS 135207-25-9)
  • Structure : Hydrochloride salt form of a positional isomer with a chloromethyl group at position 5 and methyl at position 2.
  • Physical Properties : Salt formation improves solubility in polar solvents, enhancing bioavailability in pharmaceutical applications .
2-Chloro-5-chloromethylthiazole (CAS 105827-91-6)
  • Structure : Features dual chloro substituents (position 2 and 5-chloromethyl).
  • Reactivity : Increased electrophilicity due to two electron-withdrawing groups, making it more reactive in cross-coupling reactions .

Substituent Electronic and Steric Effects

4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7)
  • Physical Properties : Lower melting point (49–50°C) compared to pyrimidine analogs (e.g., 96.5–98°C for 5-(chloromethyl)-2-phenylpyrimidine) .
5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride (CAS 339097-62-0)
  • Structure : Methoxyphenyl group at position 2 provides electron-donating effects, altering electronic density on the thiazole ring.
  • Applications: Potential UV stabilizers or intermediates for bioactive molecules due to aromatic substitution .
Anticancer Activity
  • Oxadiazole Analogs : 2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives exhibit selective cytotoxicity against liver cancer (IC50 = 2.46 μg/mL) .
Antimicrobial Activity
  • Tetrazole-Benzoxazole Hybrids : Compounds like ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate demonstrate antifungal and antibacterial properties .

Data Tables

Table 1: Physical Properties of Selected Chloromethyl-Substituted Heterocycles

Compound Name CAS Number Melting Point (°C) Purity Key Substituents
5-(Chloromethyl)-2-phenylpyrimidine 886531-63-1 96.5–98 97% Phenyl, chloromethyl
4-(Chloromethyl)-2-phenyl-1,3-thiazole 4771-31-7 49–50 97% Phenyl, chloromethyl
2-Chloro-5-chloromethylthiazole 105827-91-6 Not reported >95% Dual chloro, chloromethyl
5-Chloro-2-ethylbenzo[d]thiazole 107611-11-0 Not reported 97% Ethyl, chloro

Biological Activity

5-(2-(Chloromethyl)butyl)-2-methylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 5-(2-(Chloromethyl)butyl)-2-methylthiazole, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C8H10ClN1S\text{C}_8\text{H}_{10}\text{ClN}_1\text{S}

This structure includes a chloromethyl group that may influence its biological interactions.

The biological activity of 5-(2-(Chloromethyl)butyl)-2-methylthiazole is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds similar to thiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) .
  • Antimicrobial Activity : Thiazole derivatives are noted for their antimicrobial properties, which may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : Some thiazole compounds exhibit anti-inflammatory activity by modulating cytokine production and signaling pathways associated with inflammation .

Biological Activity Data

The following table summarizes the biological activities reported for 5-(2-(Chloromethyl)butyl)-2-methylthiazole and related compounds:

Activity Type Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AnticancerCDK inhibition leading to apoptosis
Anti-inflammatoryModulation of cytokine production

Case Studies and Research Findings

  • Antimicrobial Studies : In a study examining various thiazole derivatives, 5-(2-(Chloromethyl)butyl)-2-methylthiazole demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent .
  • Anticancer Activity : A series of experiments indicated that thiazole derivatives could effectively inhibit CDK activity, leading to reduced proliferation in cancer cell lines. The compound's structural features were linked to enhanced selectivity for CDK9 over other kinases, which is crucial for minimizing side effects in cancer therapy .
  • Inflammation Models : In vitro studies showed that thiazole derivatives could significantly reduce the production of pro-inflammatory cytokines in immune cells, indicating their potential use in treating inflammatory diseases .

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